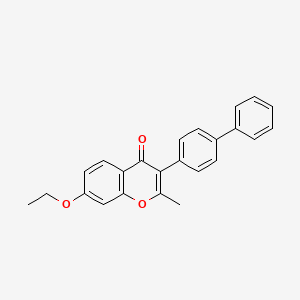
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as BML-275, is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its inhibitory effect on AMPK by binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This leads to a decrease in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and HMG-CoA reductase, which are involved in lipid and cholesterol synthesis. 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one also inhibits the mTOR signaling pathway, which is implicated in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and proliferation
- Improvement of insulin sensitivity and glucose uptake in type 2 diabetes
- Suppression of pro-inflammatory cytokine production in immune cells
- Reduction of lipid and cholesterol synthesis
- Inhibition of cell growth and proliferation through the mTOR pathway
实验室实验的优点和局限性
One of the main advantages of using 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one in laboratory experiments is its high selectivity and potency for AMPK inhibition. This allows researchers to specifically target the AMPK pathway without affecting other cellular processes. However, one limitation of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one, including:
- Investigation of its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular disease
- Development of more potent and selective AMPK inhibitors based on the structure of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- Exploration of the underlying mechanisms of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one's anti-cancer and anti-inflammatory effects
- Evaluation of the safety and efficacy of 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one in clinical trials for various diseases.
合成方法
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with methyl vinyl ketone. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been widely used as a research tool to investigate the role of AMPK in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been demonstrated to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. Furthermore, 3-(4-biphenylyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in immune cells.
属性
IUPAC Name |
7-ethoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-3-26-20-13-14-21-22(15-20)27-16(2)23(24(21)25)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSTTLQXNCMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

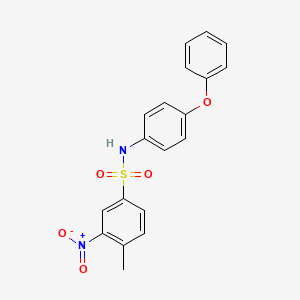
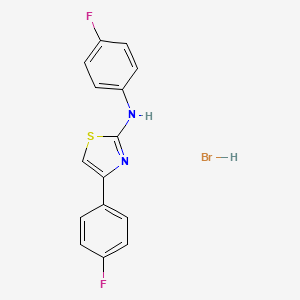
![6-(4-bromo-5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5177292.png)
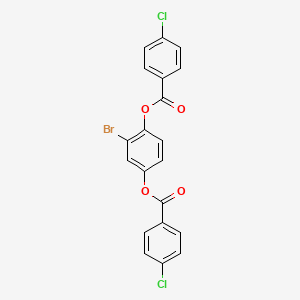

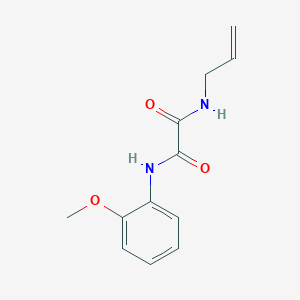
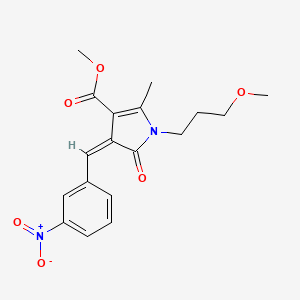
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177316.png)
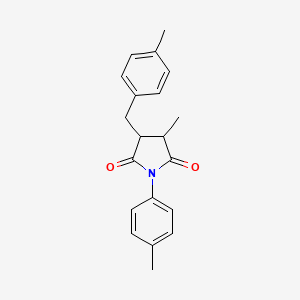
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5177325.png)
![1-[1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]-1-propanone](/img/structure/B5177327.png)
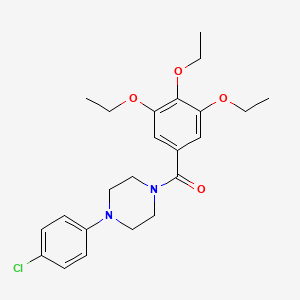
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)